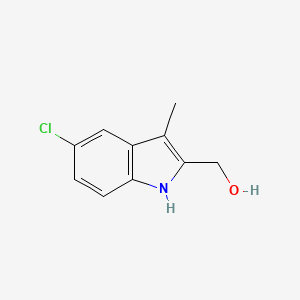![molecular formula C15H14O3S B1598404 ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 351003-39-9](/img/structure/B1598404.png)
ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate
Vue d'ensemble
Description
“Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C15H14O3S . It has a molecular weight of 274.3 g/mol . The compound is also known by other names such as “Ethyl 8-methyl-4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate” and "ETHYL 8-METHYL-4H-(1)-BENZOPYRANO(4,3-B)" .
Synthesis Analysis
The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group . Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 .
Chemical Reactions Analysis
Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.3 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 274.06636548 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 19 .
Applications De Recherche Scientifique
Chemical Synthesis and Modification Techniques
- Ethyl 6-substituted 2-hydroxy-2-(trifluoro-methyl)-2H-chromene-3-carboxylates were synthesized via Knoevenagel condensation, demonstrating a method for obtaining 3-(trifluoroacetyl)coumarins, showcasing the versatility of chromene derivatives in chemical synthesis (Chizhov et al., 2008).
- A sequential one-pot synthesis approach was used to produce densely functionalized 4H-chromene derivatives, highlighting the atom-economic and solvent-free conditions favorable for synthesizing medicinally promising molecules (Boominathan et al., 2011).
Photochromic Properties and Applications
- The synthesis of a photochromic thieno-2H-chromene α-amino acid derivative was explored, with potential applications in ophthalmic lenses and photoinduced reversible structural changes in peptides, indicating the functional versatility of chromene derivatives in material science and biological applications (Queiroz et al., 2005).
Medicinal and Biological Potential
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues were studied for their potential to mitigate drug resistance in cancer cells, suggesting a promising avenue for the development of anticancer agents capable of overcoming multiple drug resistance (Das et al., 2009).
- A novel synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives via a one-pot multicomponent reaction showcased the potential for creating molecules with significant biological activities, indicating the broad applicability of chromene derivatives in developing new therapeutic agents (Duan et al., 2013).
Propriétés
IUPAC Name |
ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQIEPRZRXATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404828 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | |
CAS RN |
351003-39-9 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



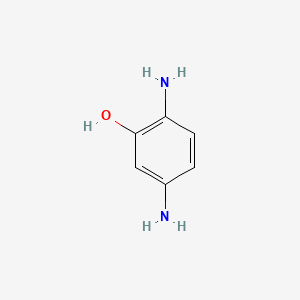
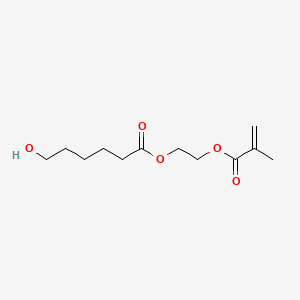
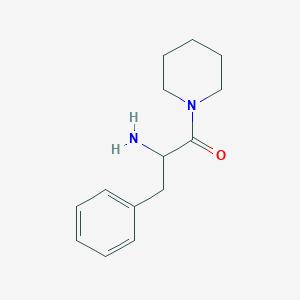
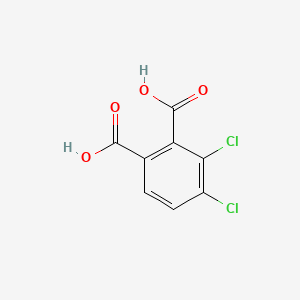
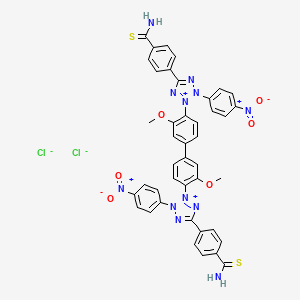
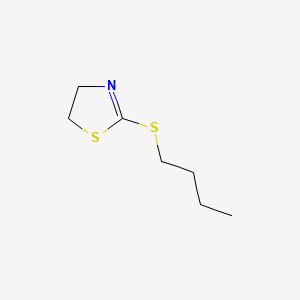
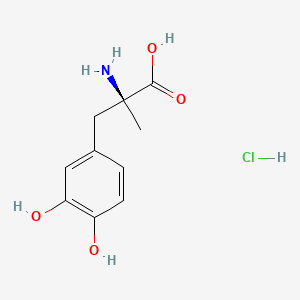

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
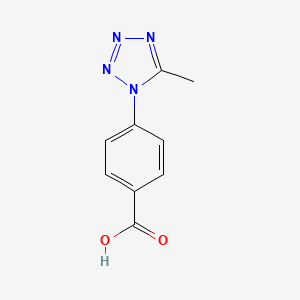
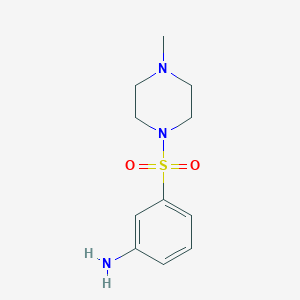

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
